5-Bromo-2-chlorobenzenethiol
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Overview
Description
5-Bromo-2-chlorobenzenethiol: is an organosulfur compound with the molecular formula C6H4BrClS It is characterized by the presence of both bromine and chlorine atoms attached to a benzene ring, along with a thiol group (-SH)
Mechanism of Action
Target of Action
5-Bromo-2-chlorobenzenethiol is a key intermediate in the synthesis of a family of promising Sodium-Glucose Transporter 2 (SGLT2) inhibitors . SGLT2 inhibitors are a class of medications used in the treatment of type 2 diabetes .
Mode of Action
SGLT2 inhibitors work by blocking the reabsorption of glucose in the kidneys, leading to a reduction in blood glucose levels .
Biochemical Pathways
SGLT2 inhibitors act on the proximal tubule in the kidneys, where they inhibit glucose reabsorption, leading to the excretion of glucose in urine and a subsequent decrease in blood glucose levels .
Result of Action
These effects include the reduction of blood glucose levels, potential weight loss, and blood pressure reduction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorobenzenethiol typically involves the bromination and chlorination of benzenethiol derivatives. One common method includes the reaction of 2-chlorobenzenethiol with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often involve moderate temperatures and controlled addition of bromine to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chlorobenzenethiol undergoes various types of chemical reactions, including:
Substitution Reactions: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the halogen atoms, leading to the formation of simpler thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted thiols or thioethers.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include simpler thiol derivatives or dehalogenated compounds.
Scientific Research Applications
Chemistry: 5-Bromo-2-chlorobenzenethiol is used as a building block in organic synthesis, particularly in the preparation of more complex organosulfur compounds. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of halogenated thiols on cellular processes. It is also employed in the development of thiol-based inhibitors for enzymes involved in oxidative stress and inflammation.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs targeting specific enzymes or receptors. Its unique structure allows for the exploration of novel therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new catalysts for chemical reactions, enhancing the efficiency and selectivity of industrial processes.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzene: Lacks the thiol group, making it less reactive in certain chemical reactions.
2-Chlorobenzenethiol: Lacks the bromine atom, resulting in different reactivity and applications.
5-Bromo-2-methylbenzenethiol: Contains a methyl group instead of chlorine, leading to variations in chemical behavior and biological activity.
Uniqueness: 5-Bromo-2-chlorobenzenethiol is unique due to the presence of both bromine and chlorine atoms along with the thiol group. This combination imparts distinct chemical properties, making it a versatile compound for various applications in research and industry. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
IUPAC Name |
5-bromo-2-chlorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClS/c7-4-1-2-5(8)6(9)3-4/h1-3,9H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYHPKOEBMNDFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
740806-63-7 |
Source
|
Record name | 5-bromo-2-chlorobenzenethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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